4-(4-Bromo-1H-pyrazol-1-yl)phenol
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Overview
Description
4-(4-Bromo-1H-pyrazol-1-yl)phenol is a chemical compound that features a phenol group substituted with a 4-bromo-1H-pyrazol-1-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromo-1H-pyrazol-1-yl)phenol typically involves the reaction of 4-bromo-1H-pyrazole with a phenol derivative under specific conditions. One common method involves the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromo-1H-pyrazol-1-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under the influence of oxidizing agents like potassium permanganate.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: 4-(1H-pyrazol-1-yl)phenol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Bromo-1H-pyrazol-1-yl)phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(4-Bromo-1H-pyrazol-1-yl)phenol involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)-1H-pyrazole: Similar structure but lacks the phenol group.
4-Bromo-1H-pyrazole: Lacks the phenol group and has a simpler structure.
4-Bromo-1-methyl-1H-pyrazole: Contains a methyl group instead of a phenol group.
Uniqueness
4-(4-Bromo-1H-pyrazol-1-yl)phenol is unique due to the presence of both the phenol and pyrazole groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C9H7BrN2O |
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Molecular Weight |
239.07 g/mol |
IUPAC Name |
4-(4-bromopyrazol-1-yl)phenol |
InChI |
InChI=1S/C9H7BrN2O/c10-7-5-11-12(6-7)8-1-3-9(13)4-2-8/h1-6,13H |
InChI Key |
FUNVQXFBDGOHKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(C=N2)Br)O |
Origin of Product |
United States |
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